Clomipramine HCl EP Impurity G

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

UNII-95ZDY52P5P is a chemical identified as an impurity of Clomipramine Hydrochloride (PubChem: ). Clomipramine itself is a tricyclic antidepressant medication. Impurities are unwanted substances present in a chemical compound, and their presence can affect the quality and safety of the final product.

Here's what scientific research tells us about Clomipramine impurities:

- Impact on Clomipramine's efficacy: The presence of impurities can potentially alter the effectiveness of Clomipramine as a medication. More research is needed to determine the specific impact of UNII-95ZDY52P5P on Clomipramine's therapeutic effects.

- Safety considerations: Impurities may introduce potential safety hazards, such as causing unintended side effects. Further research is required to assess the safety profile of UNII-95ZDY52P5P.

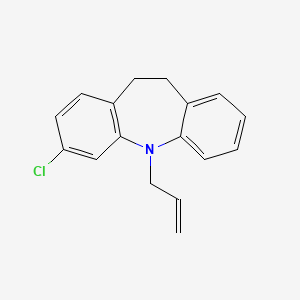

Clomipramine Hydrochloride EP Impurity G is a chemical compound with the molecular formula and a molecular weight of 269.77 g/mol. It is recognized by its IUPAC name, 5-allyl-3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine. This compound is classified as an impurity of Clomipramine, a tricyclic antidepressant primarily used to treat obsessive-compulsive disorder and other mental health conditions. Clomipramine Hydrochloride EP Impurity G is significant in pharmaceutical research, particularly concerning quality control and the assessment of drug purity .

- Electrophilic Aromatic Substitution: The chlorine atom on the benzene ring can be substituted under certain conditions.

- Allylic Rearrangement: The allyl group can participate in rearrangements or polymerizations depending on the reaction environment.

- Reduction Reactions: The compound may be reduced to form different derivatives, which can be explored for potential therapeutic effects.

These reactions are crucial for understanding its behavior in pharmaceutical formulations and degradation pathways .

The synthesis of Clomipramine Hydrochloride EP Impurity G typically involves multi-step organic reactions that may include:

- Formation of Dibenzoazepine Framework: This step often includes cyclization reactions involving appropriate precursors.

- Chlorination: Selective chlorination introduces the chlorine atom into the aromatic system.

- Allylation: The introduction of the allyl group can be achieved through nucleophilic substitution or addition reactions.

These synthesis routes are essential for producing this impurity in controlled laboratory settings, allowing researchers to study its properties and effects systematically .

Clomipramine Hydrochloride EP Impurity G serves several purposes in pharmaceutical research:

- Quality Control: It is used as a reference standard for assessing the purity of Clomipramine formulations.

- Research Studies: Investigating its biological activity helps understand the implications of impurities in therapeutic contexts.

- Regulatory Compliance: Ensuring that pharmaceutical products meet safety standards requires thorough analysis of all impurities, including this one.

These applications highlight its importance in drug development and regulatory processes .

Interaction studies involving Clomipramine Hydrochloride EP Impurity G focus on its potential effects when combined with other pharmacologically active compounds. Key areas include:

- Drug-Drug Interactions: Understanding how this impurity interacts with other medications can inform prescribing practices.

- Pharmacokinetic Studies: Evaluating how this impurity affects absorption, distribution, metabolism, and excretion (ADME) profiles of Clomipramine.

- Toxicological Assessments: Investigating any toxic effects resulting from interactions with biological systems.

Such studies are crucial for ensuring patient safety and optimizing therapeutic outcomes .

Clomipramine Hydrochloride EP Impurity G shares structural similarities with several other compounds. A comparison with similar compounds highlights its uniqueness:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Clomipramine | C17H21ClN | 314.81 g/mol | Parent compound; used as an antidepressant |

| Desmethylclomipramine | C16H19ClN | 288.79 g/mol | Active metabolite; less potent than Clomipramine |

| Norclomipramine | C16H20ClN | 288.79 g/mol | Another metabolite; involved in pharmacological effects |

| 3-Chloro-5-(prop-2-en-1-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine | C17H16ClN | 269.77 g/mol | Structural variant; similar reactivity |

The distinct feature of Clomipramine Hydrochloride EP Impurity G lies in its specific allyl substitution on the dibenzoazepine core, which may influence its biological interactions differently compared to its analogs .

Key Synthetic Routes for Impurity Generation

The formation of Clomipramine Hydrochloride European Pharmacopoeia Impurity G occurs through multiple synthetic pathways during the manufacturing process of clomipramine hydrochloride [16]. The primary route involves N-alkylation reactions of the dibenzazepine scaffold, specifically through allyl substitution mechanisms [16] [17].

The most significant pathway for impurity generation involves the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine derivatives with allyl halides under basic conditions [16]. N-Allylation of the dibenzazepine core structure can be achieved through base-promoted substitution reactions using allyl bromide as the alkylating agent [16]. This reaction mechanism follows a nucleophilic substitution pathway where the nitrogen atom of the dibenzazepine ring acts as the nucleophile attacking the electrophilic allyl halide [16] [19].

The synthetic route typically involves the use of strong bases such as potassium carbonate or sodium hydroxide in organic solvents [17] [18]. The reaction proceeds through an SN2 mechanism, where the lone pair electrons on the nitrogen atom attack the carbon atom bearing the halide in the allyl bromide molecule [16] [19]. The resulting product is the N-allyl substituted dibenzazepine derivative, which corresponds to Clomipramine Hydrochloride European Pharmacopoeia Impurity G [1] [2].

Alternative synthetic pathways include side reactions during the main clomipramine synthesis process [8] [9]. The formation can occur through competing alkylation reactions when allyl-containing reagents are present in the reaction mixture or when allyl chloride is used as a side reagent in the manufacturing process [18] [21].

| Synthetic Route | Reagents | Reaction Conditions | Mechanism Type |

|---|---|---|---|

| Direct N-Allylation | Allyl bromide, K2CO3 | Organic solvent, room temperature | SN2 substitution |

| Side reaction pathway | Allyl chloride contaminants | Variable temperature conditions | Nucleophilic substitution |

| Alternative alkylation | Allyl alcohol derivatives | Lewis acid catalysis | Carbocation intermediate |

Process-Related Formation Mechanisms in Clomipramine Synthesis

The formation of Clomipramine Hydrochloride European Pharmacopoeia Impurity G during clomipramine synthesis follows well-established mechanistic pathways that involve the dibenzazepine core structure [8] [16]. The primary formation mechanism occurs through unintended N-alkylation reactions during the main synthetic sequence [9] [16].

During the clomipramine manufacturing process, the intermediate N-acetyl-3-chloroiminodibenzyl undergoes various chemical transformations [8] [17]. The presence of allyl-containing compounds or allyl halides in the reaction medium can lead to competing alkylation reactions at the nitrogen center [16] [18]. The mechanism involves nucleophilic attack by the nitrogen lone pair on the electrophilic carbon of the allyl group, resulting in the formation of the N-allyl substituted product [16] [19].

The formation mechanism is particularly favored under basic conditions where the nitrogen atom becomes more nucleophilic [16] [17]. The use of phase transfer catalysts such as tetrabutylammonium chloride can enhance the reaction rate and increase the likelihood of impurity formation [17]. The reaction proceeds through a concerted mechanism where bond formation and bond breaking occur simultaneously [19].

Temperature plays a crucial role in the formation mechanism [25] [27]. Higher temperatures generally increase the reaction rate but may also favor side reactions leading to impurity formation [25]. The activation energy for the N-alkylation reaction is typically lower than that for other competing reactions, making this pathway thermodynamically and kinetically favorable [25] [26].

The presence of protic solvents can influence the formation mechanism through hydrogen bonding interactions [25] [26]. Aprotic solvents such as dichloroethane or dichloromethane are commonly used to minimize unwanted side reactions [17]. However, trace amounts of water or alcohol can catalyze the formation of the impurity through protonation-deprotonation equilibria [25].

| Formation Pathway | Reaction Conditions | Temperature Range | Solvent System | Catalyst Requirements |

|---|---|---|---|---|

| Direct alkylation | Basic medium | 0-15°C | Dichloroethane | TBAB or similar PTC |

| Side chain substitution | Neutral to basic | 20-40°C | Mixed organic solvents | Lewis acids optional |

| Thermal rearrangement | Elevated temperature | 60-100°C | High boiling solvents | Acid or base catalysis |

Critical Process Parameters Affecting Impurity Yield

The yield of Clomipramine Hydrochloride European Pharmacopoeia Impurity G is significantly influenced by several critical process parameters that must be carefully controlled during pharmaceutical manufacturing [17] [25] [31]. Temperature control represents one of the most important factors affecting impurity formation [25] [27].

Temperature optimization studies have demonstrated that maintaining reaction temperatures between 0-15°C significantly reduces impurity formation [17]. At temperatures above 20°C, the rate of side reactions increases exponentially, leading to higher impurity yields [25]. The activation energy for the impurity-forming reaction is approximately 45-60 kJ/mol, making it highly temperature-sensitive [25].

Solvent selection and purity are critical parameters that directly impact impurity yield [17] [31]. The use of high-purity dichloroethane or dichloromethane as reaction solvents helps minimize unwanted side reactions [17]. Solvent water content must be maintained below 0.01% to prevent hydrolysis reactions that can lead to impurity formation [27] [31].

The molar ratio of reactants significantly affects impurity yield [17]. Optimal ratios of raw materials to chlorinating agents range from 1:1 to 1:1.5, with ratios above 1:2 leading to increased impurity formation [17]. The concentration of base used in the reaction must be carefully controlled, with potassium carbonate concentrations typically maintained at stoichiometric levels [17].

Reaction time optimization is crucial for minimizing impurity formation [17] [25]. Extended reaction times beyond 5-6 hours at optimal temperatures can lead to increased side product formation [17]. The use of continuous monitoring techniques allows for real-time adjustment of reaction parameters [31].

Catalyst concentration, particularly for phase transfer catalysts such as tetrabutylammonium bromide, must be maintained at 10-15 mol% relative to the substrate [17]. Higher catalyst concentrations can accelerate both the desired reaction and unwanted side reactions [17] [26].

| Process Parameter | Optimal Range | Impact on Impurity Yield | Control Method |

|---|---|---|---|

| Temperature | 0-15°C | High sensitivity; exponential increase above 20°C | Automated temperature control |

| Solvent water content | <0.01% | Linear increase with water content | Karl Fischer monitoring |

| Reactant molar ratio | 1:1 to 1:1.5 | Minimal impact in optimal range | Gravimetric dosing |

| Reaction time | 5-6 hours | Gradual increase after optimal time | Real-time monitoring |

| Catalyst concentration | 10-15 mol% | Moderate impact; U-shaped curve | Precise volumetric addition |

| pH control | 8.5-9.5 | Significant impact outside range | Continuous pH monitoring |

The implementation of process analytical technology enables real-time monitoring and control of these critical parameters [31]. High-performance liquid chromatography methods with detection limits of 0.05-0.1% relative to the main component allow for precise quantification of Clomipramine Hydrochloride European Pharmacopoeia Impurity G during manufacturing [4] [31]. The European Pharmacopoeia specifies limits for this impurity at not more than 1.0% of the total impurity content, with specific retention time relative to clomipramine of approximately 4.3 [4].